methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group at the 4-position, a phenyl group at the 5-position, and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of substituted oxazole derivatives with varying functional groups.
Scientific Research Applications
Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-oxazolecarboxylate: Similar structure but lacks the phenyl group at the 5-position.
Ethyl 5-phenyl-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-methyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxyl group on the phenyl ring.
Uniqueness
Methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate is unique due to the specific combination of substituents on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
668971-11-7 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-methyl-5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-16-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
AUHGYZXLIJUWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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